molecular formula C15H24N4O2S B15120610 3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B15120610
M. Wt: 324.4 g/mol
InChI Key: SLCMWMGWSUGXSE-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a tert-butyl group, a cyclopropanesulfonyl group, and a piperazinyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Amino-3-pyridyl)-1-Boc-piperazine: Used as an intermediate in organic synthesis.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a similar piperazine and pyridazine structure.

Uniqueness

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine is unique due to the presence of the cyclopropanesulfonyl group, which imparts specific chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-tert-butyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C15H24N4O2S/c1-15(2,3)13-6-7-14(17-16-13)18-8-10-19(11-9-18)22(20,21)12-4-5-12/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

SLCMWMGWSUGXSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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